N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-methoxyphenyl group at position 4, and a furan-2-ylmethyl moiety at position 2.
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-26-15-6-4-14(5-7-15)21-18-22-17(20-13-16-3-2-10-28-16)23-19(24-18)25-8-11-27-12-9-25/h2-7,10H,8-9,11-13H2,1H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHXWFSFPPXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate an imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of nitro groups would yield amine derivatives.
Scientific Research Applications
N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous triazine derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison of Triazine Derivatives
*Calculated based on molecular formulas.
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Functional Group Impact Analysis
- Morpholino Group: Common in triazines for solubility (e.g., ). Its electron-donating nature may stabilize the triazine core.
- 4-Methoxyphenyl : Enhances lipophilicity and π-stacking vs. nitro () or trifluoromethyl () groups.
Biological Activity
N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the triazine class and features a unique structure that includes:
- A furan ring
- A methoxyphenyl group
- A morpholine ring
This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds related to triazines exhibit considerable antimicrobial activity. For instance, derivatives of furan-based compounds have been tested for their efficacy against various bacterial strains. In vitro studies demonstrated that certain derivatives could inhibit the growth of pathogenic bacteria at low concentrations (e.g., 0.25–4 µg/mL) . The specific compound this compound has been suggested to possess similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of triazine derivatives has been widely studied. The compound's ability to interact with specific cellular targets may lead to the inhibition of cancer cell proliferation. Studies have shown that such compounds can exhibit cytotoxic effects against various human cancer cell lines while sparing normal cells . This selective toxicity is crucial for developing effective cancer therapies.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : Interacting with specific receptors that regulate cellular responses to external stimuli.
- Gene Expression Alteration : Influencing the expression of genes associated with drug resistance and apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
